molecular formula C21H25N3O4S B124143 Quetiapine Sulfone CAS No. 329216-65-1

Quetiapine Sulfone

Cat. No. B124143
M. Wt: 415.5 g/mol
InChI Key: SQUTWXZEWJNIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quetiapine, sold under the brand name Seroquel among others, is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder . It is believed to work by blocking a number of receptors, including those for serotonin and dopamine .


Synthesis Analysis

Quetiapine is a structural analogue of clozapine . The metabolism of quetiapine occurs mainly in the liver. Sulfoxidation and oxidation are the main metabolic pathways of this drug .


Molecular Structure Analysis

From a chemical point of view, quetiapine is a dibenzothiazepine and presents a tricyclic core similar to that of clozapine, except for a bioisosteric replacement of a nitrogen atom for a sulfur atom .


Chemical Reactions Analysis

Quetiapine is metabolized in the liver via CYP3A4-catalysed sulfoxidation to its active metabolite norquetiapine . Literature review coupled with liquid chromatography/time-of-flight mass spectrometry analysis of patient positive urine samples indicated the presence of quetiapine carboxylic acid and quetiapine sulfoxide as significant urinary metabolites of quetiapine .


Physical And Chemical Properties Analysis

Quetiapine is a small molecule with an average weight of 383.507 and a chemical formula of C21H25N3O2S .

Scientific Research Applications

Pharmacodynamics and Mechanism of Action Quetiapine, an active agent closely related to Quetiapine Sulfone, is primarily known for its antagonistic effects on serotonin 5-HT2 and dopamine D2 receptors. Its antipsychotic actions are primarily attributed to these interactions. The antidepressant effects of Quetiapine, and by extension, its sulfone metabolite, are not entirely clear but may involve antagonism of 5-HT2A receptors in cortical regions, partial agonism at 5-HT1A receptors in the prefrontal cortex coupled with an increase in extracellular dopamine in the same region, or inhibition of the noradrenaline reuptake transporter by its metabolite norquetiapine (Sanford & Keating, 2012).

Clinical Applications and Efficacy Quetiapine Sulfone, sharing a similar pharmacological profile with Quetiapine, shows significant promise in treating various psychiatric conditions beyond its primary indications. It's been observed to have potential in managing alcoholism due to its multiple receptor antagonistic properties (Ray, Heydari, & Zorick, 2010). Moreover, its efficacy extends to treating psychotic symptoms in Parkinson's disease without compromising motor function, making it a valuable option for this specific population (Matheson & Lamb, 2000). Quetiapine also shows promise in treating depressive and anxiety disorders beyond its primary uses, demonstrating efficacy as both monotherapy and as an augmenting agent in various conditions (Ravindran, Al-Subaie, & Abraham, 2010).

Analytical and Monitoring Aspects For effective monitoring and ensuring treatment adherence, especially in mental health treatments involving Quetiapine, it's crucial to consider the metabolites such as Quetiapine Carboxylic Acid and Quetiapine Sulfoxide. These metabolites are present in significant quantities in patient urine and provide a more accurate reflection of adherence rates compared to the parent drug and its other metabolites. Analyzing these metabolites ensures a more consistent match with the prescribed dosages, offering improved patient care (Strickland et al., 2016).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

There remains uncertainty with regard to the relative efficacy and safety of established and experimental treatments for bipolar depression. Further work using consistent, optimal trial designs as well as further investigation into novel compounds and treatment interventions is warranted .

properties

IUPAC Name

2-[2-[4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c25-14-16-28-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)29(26,27)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUTWXZEWJNIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444898
Record name 2-[2-[4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quetiapine Sulfone

CAS RN

329216-65-1
Record name 2-[2-[4-(5,5-Dioxidodibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329216-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-[4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quetiapine Sulfone
Reactant of Route 2
Reactant of Route 2
Quetiapine Sulfone
Reactant of Route 3
Quetiapine Sulfone
Reactant of Route 4
Quetiapine Sulfone
Reactant of Route 5
Reactant of Route 5
Quetiapine Sulfone
Reactant of Route 6
Reactant of Route 6
Quetiapine Sulfone

Citations

For This Compound
4
Citations
DS Fisher, SA Handley, D Taylor… - Biomedical …, 2012 - Wiley Online Library
… Quetiapine sulfone was found to be unstable and to degrade to quetiapine sulfoxide. In 47 plasma samples from patients prescribed quetiapine (prescribed dose 200–950 mg/day), the (…
B Remmerie, M De Meulder, S Weiner… - … pharmacology in drug …, 2016 - Wiley Online Library
… per analyte: quetiapine sulfoxide, quetiapine sulfone, 7-hydroxyquetiapine, norquetiapine, … Only for quetiapine sulfoxide and quetiapine sulfone did the intrarun accuracy meet the 15…
Number of citations: 17 accp1.onlinelibrary.wiley.com
RF Suckow, M Fein, CU Correll, TB Cooper - Journal of chromatography B, 2004 - Elsevier
A liquid chromatographic procedure was developed for the determination of a new antipsychotic agent ziprasidone in plasma using fluorescence detection. A one-step liquid–liquid …
Number of citations: 56 www.sciencedirect.com
DS Fisher, SJ Partridge, SA Handley… - Forensic Science …, 2013 - Elsevier
Therapeutic drug monitoring (TDM) of atypical antipsychotics is common, but published methods often specify relatively complex sample preparation and analysis procedures. The aim …
Number of citations: 85 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.